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Compound of Interest

Compound Name:
4-(Dimethoxymethyl)pyridin-2-

amine

Cat. No.: B1395661 Get Quote

The utility of a synthetic intermediate is fundamentally dictated by its structure and physical

properties. Understanding these characteristics is the first step in its effective application.

Chemical Identity and Properties
4-(Dimethoxymethyl)pyridin-2-amine is a substituted pyridine derivative. Its key identifiers

and computed properties are summarized below.

Property Value Source

Chemical Name
4-(Dimethoxymethyl)pyridin-2-

amine
[3]

CAS Number 889945-19-1 [3]

Molecular Formula C₈H₁₂N₂O₂ [3]

Molecular Weight 168.19 g/mol [3]

SMILES COC(C1=CC=NC(=C1)N)OC N/A

InChI Key
FHNINJBWKHFMTE-

UHFFFAOYSA-N
N/A
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The molecule's reactivity is governed by two primary functional groups:

The 2-Aminopyridine Moiety: The amine group at the C2 position is nucleophilic and can

undergo reactions typical of aromatic amines, such as acylation, alkylation, and metal-

catalyzed cross-coupling. Its position adjacent to the ring nitrogen influences its reactivity

and conformational behavior. The pyridine ring itself is a key structural motif in numerous

biologically active compounds[2].

The Dimethoxyacetal Group: Located at the C4 position, this group is a stable protecting

group for a formyl moiety. Acetals are known to be highly stable under neutral and basic

conditions but are readily hydrolyzed back to the corresponding aldehyde under acidic

conditions[4][5]. This differential stability is the cornerstone of its utility in multi-step

synthesis.

Caption: Chemical structure of 4-(Dimethoxymethyl)pyridin-2-amine.

Spectroscopic Profile (Predicted)
While a comprehensive, published experimental dataset for this specific molecule is scarce[6],

its spectroscopic characteristics can be reliably predicted based on its functional groups and

structurally analogous compounds[7].
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Technique Feature
Predicted Chemical
Shift / Value

Rationale

¹H NMR Pyridine H (C6) δ 7.9-8.1 ppm

Doublet, deshielded

by adjacent ring

nitrogen.

Pyridine H (C5) δ 7.3-7.5 ppm

Doublet of doublets,

coupled to H at C6

and H at C3.

Pyridine H (C3) δ 6.4-6.6 ppm
Doublet, shielded by

the amino group.

Amine Protons (-NH₂) δ 4.5-5.5 ppm

Broad singlet,

exchangeable with

D₂O.

Acetal Proton (-

CH(OMe)₂)
δ 5.3-5.5 ppm Singlet.

Methoxy Protons (-

OCH₃)
δ 3.3-3.4 ppm

Singlet, integrating to

6 protons.

¹³C NMR Pyridine C (C2, C6)
δ 158-160, 148-150

ppm

C2 is most downfield

due to -NH₂ and ring

N.

Pyridine C (C4) δ 145-148 ppm

Attached to the

electron-withdrawing

acetal group.

Pyridine C (C3, C5) δ 105-115 ppm
Shielded carbons of

the pyridine ring.

Acetal Carbon (-

CH(OMe)₂)
δ 100-105 ppm

Characteristic

chemical shift for an

acetal carbon.

Methoxy Carbons (-

OCH₃)
δ 52-55 ppm

Typical range for

methoxy groups.
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IR N-H Stretch 3300-3500 cm⁻¹

Two bands,

characteristic of a

primary amine.

C-H Stretch

(Aromatic)
3000-3100 cm⁻¹ Sharp peaks.

C-H Stretch (Aliphatic) 2830-2950 cm⁻¹
From the methoxy and

acetal C-H bonds.

C=N, C=C Stretch 1600-1640 cm⁻¹
Pyridine ring

vibrations.

C-O Stretch (Acetal) 1050-1150 cm⁻¹
Strong, characteristic

acetal C-O-C stretch.

MS (EI) Molecular Ion (M⁺) m/z = 168
Corresponds to the

molecular weight.

Major Fragment m/z = 137
Loss of a methoxy

group (-OCH₃).

Major Fragment m/z = 107
Loss of the -

CH(OCH₃)₂ group.

Section 2: Reactivity and Chemical Behavior
The synthetic value of 4-(Dimethoxymethyl)pyridin-2-amine lies in the orthogonal reactivity of

its two key functional groups. This allows for selective manipulation of one site while the other

remains intact, a critical requirement in complex synthesis.

The Dimethoxyacetal: A pH-Controlled Functional
Handle
The primary role of the dimethoxyacetal is to serve as a stable precursor to the highly reactive

4-formyl group.

Stability: In the presence of bases or nucleophiles, acetals are exceptionally stable. There is

no acidic proton for a base to abstract, and the C-O σ* orbital, the LUMO for a nucleophilic

attack, is energetically inaccessible due to interaction with oxygen lone pairs[4][8]. Hydroxide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b1395661?utm_src=pdf-body
https://www.echemi.com/community/why-are-acetals-stable-to-bases-and-nucleophiles_mjart2205063693_808.html
https://chemistry.stackexchange.com/questions/19318/why-are-acetals-stable-to-bases-and-nucleophiles
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1395661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


and alkoxides are poor leaving groups, preventing Sₙ2-type reactions under basic

conditions[9]. This stability allows for extensive chemical modification of the 2-amino group

without affecting the protected aldehyde.

Reactivity (Deprotection): In contrast, the acetal is readily hydrolyzed under aqueous acidic

conditions. The reaction is initiated by protonation of one of the acetal oxygens, converting it

into a good leaving group (methanol). The subsequent loss of methanol generates a

resonance-stabilized oxocarbenium ion, which is then attacked by water. Deprotonation

yields a hemiacetal, which rapidly equilibrates to the final aldehyde product[5].

4-(Dimethoxymethyl)pyridin-2-amine Protonation of Oxygen
(H₃O⁺)

 Step 1 Protonated Acetal Loss of Methanol
(-CH₃OH)

Resonance-Stabilized
Oxocarbenium Ion

Nucleophilic Attack
(H₂O)

 Step 2 Protonated Hemiacetal Deprotonation
(-H₃O⁺)

 Step 3 2-Amino-4-formylpyridine

Click to download full resolution via product page

Caption: Acid-catalyzed deprotection workflow of the dimethoxyacetal.

The 2-Aminopyridine: A Nucleophilic Center
The 2-amino group is a versatile handle for building molecular complexity. It can readily

participate in a range of reactions, including:

N-Acylation/N-Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides in

the presence of a non-nucleophilic base.

N-Alkylation: Can be alkylated using alkyl halides, though regioselectivity (N-alkylation vs.

ring alkylation) can sometimes be a challenge and may require specific conditions[10].

Buchwald-Hartwig Amination: The aminopyridine can act as the amine coupling partner in

palladium-catalyzed reactions to form C-N bonds with aryl halides or triflates[11].

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can be displaced by

various nucleophiles in Sandmeyer-type reactions.

Section 3: Synthesis and Handling
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Experimental Protocol: Synthesis of 4-
(Dimethoxymethyl)pyridin-2-amine
A plausible and efficient synthesis involves the direct acetalization of commercially available 2-

amino-4-formylpyridine. The use of trimethyl orthoformate is advantageous as it serves as both

the methylating reagent and a water scavenger, driving the equilibrium towards the product[12]

[13].

Objective: To protect the aldehyde functionality of 2-amino-4-formylpyridine as a

dimethoxyacetal.

Materials:

2-Amino-4-formylpyridine

Trimethyl orthoformate (TMOF)

p-Toluenesulfonic acid (p-TsOH) or other acid catalyst (e.g., Amberlyst-15)

Methanol (anhydrous)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a

reflux condenser under an inert atmosphere (N₂ or Ar), add 2-amino-4-formylpyridine (1.0

eq).

Reagent Addition: Add anhydrous methanol (approx. 5-10 mL per gram of starting material)

followed by trimethyl orthoformate (3.0 eq).
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Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq). Causality Note: An acid

catalyst is required to protonate the aldehyde carbonyl, making it more electrophilic and

susceptible to attack by methanol[5].

Reaction Execution: Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor

the reaction progress by Thin Layer Chromatography (TLC) until the starting material is

consumed (typically 4-12 hours).

Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly

adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

Extraction: Extract the aqueous mixture with DCM or EtOAc (3 x volumes). Combine the

organic layers.

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous

MgSO₄.

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The

crude product can be purified by silica gel column chromatography if necessary to yield 4-
(Dimethoxymethyl)pyridin-2-amine as a pure solid or oil.
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2-Amino-4-formylpyridine
+ Trimethyl Orthoformate

+ Methanol

Combine reagents in
flame-dried flask under N₂

Add catalytic p-TsOH

Stir at 25-50°C
Monitor by TLC

Cool and quench with
sat. aq. NaHCO₃

Extract with organic solvent
(e.g., DCM)

Wash with brine,
dry over MgSO₄

Filter, concentrate, and
purify via chromatography

Pure 4-(Dimethoxymethyl)pyridin-2-amine
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2-Amino-4-formylpyridine
(Deprotected Intermediate)

Reductive Amination
(+ R₂NH, [H])

Wittig Reaction
(+ Ph₃P=CHR)

Condensation
(+ H₂N-Z) Cyclocondensation

4-(Aminomethyl)pyridines 4-Vinylpyridine Derivatives Imines, Oximes, Hydrazones Fused Pyridine Systems

Click to download full resolution via product page

Caption: Synthetic utility of the deprotected 2-amino-4-formylpyridine.

Conclusion
4-(Dimethoxymethyl)pyridin-2-amine is a strategically important building block in organic

synthesis. Its value is derived from the orthogonal reactivity of the 2-amino group and the pH-

sensitive dimethoxyacetal. The acetal provides robust protection for a formyl group under a

wide range of synthetic conditions, particularly those involving bases and nucleophiles, while

the 2-aminopyridine moiety remains available for modification. By offering a reliable method to

introduce a masked aldehyde onto the versatile aminopyridine scaffold, this compound

provides chemists with a powerful tool for the efficient, multi-step synthesis of complex

molecules targeted for pharmaceutical and materials science applications.
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Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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